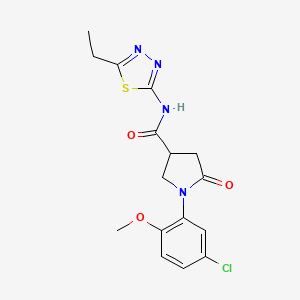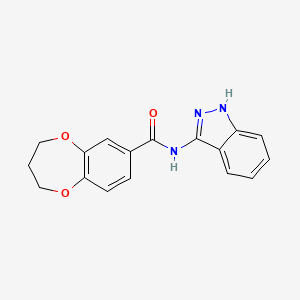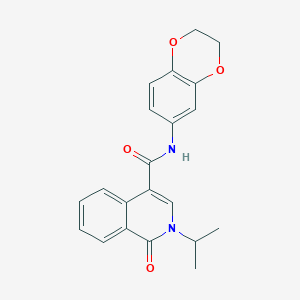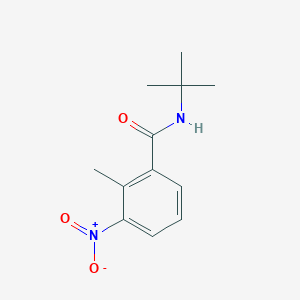![molecular formula C19H17N5O3S B11027800 2-[acetyl(furan-2-ylmethyl)amino]-N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11027800.png)
2-[acetyl(furan-2-ylmethyl)amino]-N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’ve mentioned is a novel heterocyclic derivative. Its full chemical name is quite a mouthful, so let’s break it down:
IUPAC Name: 2-[acetyl(furan-2-ylmethyl)amino]-N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide
In simpler terms, it contains a benzimidazole core, a furan ring, and a thiazole ring
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps
Key Precursor: Start with N-(1H-benzimidazol-2-yl)carbonyl hydrazide (2), which is prepared by coupling 2-aminobenzimidazole (1) with malononitrile in pyridine.
Amidation Reactions: Compound 2 reacts with various secondary amines (such as piperidine, morpholine, piperazine, etc.) in boiling ethanol to yield different acrylonitrile derivatives (3–8).
Hydrazine Behavior: Compound 2 also reacts with hydrazine hydrate to produce 4-[(1H-benzimidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine (9).
Further Transformations: Additional reactions involve cyclization, esterification, and imine formation to obtain various derivatives (11–18).
Industrial Production:: While specific industrial methods are proprietary, the synthetic routes can be adapted for large-scale production.
Chemical Reactions Analysis
This compound likely undergoes various reactions:
Oxidation: Potential oxidation reactions due to the presence of amine and thiazole moieties.
Substitution: Nucleophilic substitution reactions at the carbonyl or amino groups.
Reduction: Reduction of the azo group in certain derivatives.
Common Reagents: Ethanol, sodium ethoxide, hydrazine hydrate, and various amines.
Major Products: The derivatives formed (3–18) exhibit diverse structures and properties.
Scientific Research Applications
This compound has promising applications:
Medicine: Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.
Chemistry: Explore its reactivity in organic synthesis.
Biology: Assess its impact on cellular processes.
Industry: Consider its use in materials science or drug development.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular functions.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related heterocyclic structures. Its uniqueness lies in the combination of benzimidazole, furan, and thiazole rings.
Properties
Molecular Formula |
C19H17N5O3S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-[acetyl(furan-2-ylmethyl)amino]-N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H17N5O3S/c1-11-16(17(26)23-18-21-14-7-3-4-8-15(14)22-18)28-19(20-11)24(12(2)25)10-13-6-5-9-27-13/h3-9H,10H2,1-2H3,(H2,21,22,23,26) |
InChI Key |
ITHMXKNSEWJTSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CC2=CC=CO2)C(=O)C)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B11027725.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide](/img/structure/B11027743.png)
![4,4,6,8-Tetramethyl-1-[(4-phenoxyphenyl)imino]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11027748.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11027750.png)
![Ethyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11027752.png)
![4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]butanamide](/img/structure/B11027753.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B11027768.png)

![methyl 4-methyl-2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11027775.png)


![1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B11027797.png)

